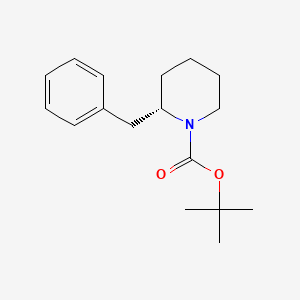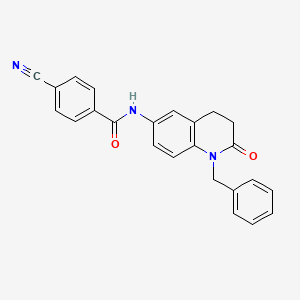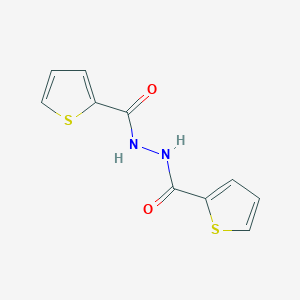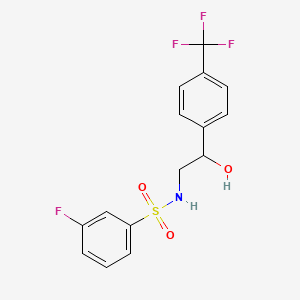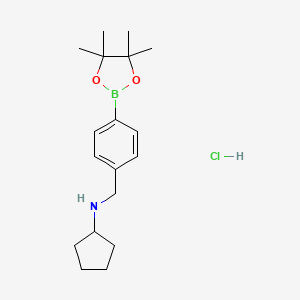
4-(N-Cyclopentylaminomethyl)phenylboronic acid, pinacol ester, HCl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(N-Cyclopentylaminomethyl)phenylboronic acid, pinacol ester, HCl, also known as CPB-Pin, is a boronic acid derivative that has been widely used in scientific research. This compound has shown promising results in various biological applications, including cancer therapy, diabetes treatment, and enzyme inhibition.
Mecanismo De Acción
Target of Action
Boronic acids and their esters, including pinacol esters, are generally used in metal-catalyzed c-c bond formation reactions like the suzuki–miyaura reaction .
Mode of Action
The compound, being a boronic acid pinacol ester, is involved in the Suzuki–Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst. Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction is the primary biochemical pathway involving this compound. This reaction is arguably the most widely-applied transition metal catalyzed carbon–carbon bond forming reaction to date . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .
Pharmacokinetics
It’s important to note that boronic acids and their esters are only marginally stable in water . The kinetics of hydrolysis of some phenylboronic pinacol esters is dependent on the substituents in the aromatic ring. Also, the pH strongly influences the rate of the reaction, which is considerably accelerated at physiological pH .
Result of Action
The result of the action of this compound is the formation of new carbon-carbon bonds through the Suzuki–Miyaura coupling reaction . This reaction is widely used in organic synthesis for the construction of complex organic compounds, including pharmaceuticals, agrochemicals, and materials for organic electronics .
Action Environment
The action of 4-(N-Cyclopentylaminomethyl)phenylboronic acid, pinacol ester, HCl is influenced by environmental factors such as the presence of a metal catalyst (typically palladium), the pH of the environment, and the presence of a base . The compound is also sensitive to air and moisture .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-(N-Cyclopentylaminomethyl)phenylboronic acid, pinacol ester, HCl in lab experiments is its specificity. It can be used to selectively inhibit the activity of a specific enzyme or protein, without affecting other proteins or enzymes in the cell. However, one of the limitations of using this compound is its potential toxicity. It can cause cell death at high concentrations, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 4-(N-Cyclopentylaminomethyl)phenylboronic acid, pinacol ester, HCl. One area of research is the development of more potent and selective this compound derivatives. Another area of research is the use of this compound in combination with other drugs or therapies to enhance its effectiveness. Finally, more research is needed to fully understand the mechanism of action of this compound and its potential applications in various biological systems.
Conclusion
In conclusion, this compound is a boronic acid derivative that has shown promising results in various biological applications. Its unique chemical properties and specificity make it a valuable tool for studying the mechanism of action of various enzymes and proteins. However, more research is needed to fully understand its potential applications and limitations.
Métodos De Síntesis
The synthesis of 4-(N-Cyclopentylaminomethyl)phenylboronic acid, pinacol ester, HCl involves the reaction of 4-aminomethylphenylboronic acid with cyclopentylmagnesium bromide, followed by the addition of pinacol and hydrochloric acid. The resulting product is a white crystalline solid that is soluble in most organic solvents.
Aplicaciones Científicas De Investigación
4-(N-Cyclopentylaminomethyl)phenylboronic acid, pinacol ester, HCl has been extensively used in scientific research due to its unique chemical properties. One of the most promising applications of this compound is in cancer therapy. It has been shown to inhibit the growth of cancer cells by blocking the activity of proteasomes, which are responsible for degrading proteins in cells. This compound has also been used as a tool for studying the mechanism of action of various enzymes and proteins.
Propiedades
IUPAC Name |
N-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]cyclopentanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28BNO2.ClH/c1-17(2)18(3,4)22-19(21-17)15-11-9-14(10-12-15)13-20-16-7-5-6-8-16;/h9-12,16,20H,5-8,13H2,1-4H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHKKEXYNJDNPEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CNC3CCCC3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29BClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(6-chlorobenzo[d]thiazol-2-yl)-3-(methylthio)benzamide](/img/structure/B2911149.png)
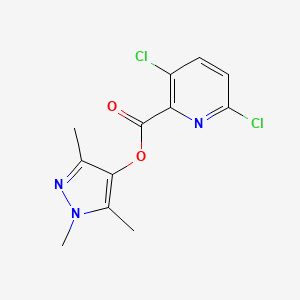
![8-((2-Methoxy-5-methylphenyl)sulfonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2911151.png)
![[6-[(4-Methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-ethoxybenzoate](/img/structure/B2911154.png)
![1-(4-Chlorophenyl)-2-((2-methyl-5-nitrophenyl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2911156.png)
![N-(3-chloro-4-methoxyphenyl)-2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2911157.png)
![NCGC00347403-02_C30H42O12_1,7-Bis(4-hydroxyphenyl)-3-heptanyl 6-O-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)tetrahydro-2-furanyl]-beta-D-glucopyranoside](/img/structure/B2911158.png)
![N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-1-sulfonamide](/img/structure/B2911160.png)

